molecular formula C11H10N2O B1281330 1-(3-Methylquinoxalin-2-YL)ethanone CAS No. 22059-64-9

1-(3-Methylquinoxalin-2-YL)ethanone

Cat. No. B1281330
CAS RN: 22059-64-9
M. Wt: 186.21 g/mol
InChI Key: XXKIXPWTFVBBJF-UHFFFAOYSA-N
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Description

The compound 1-(3-Methylquinoxalin-2-YL)ethanone is a quinoxaline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. Although the provided papers do not directly discuss 1-(3-Methylquinoxalin-2-YL)ethanone, they do provide insights into the chemistry of related quinoxaline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and conditions. For instance, a modified Darzen reaction was used to synthesize anti-α,β-epoxy ketones from a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, under oxidative conditions . Another study reported the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) by chlorination of a precursor using POCl3 reagent . These methods highlight the versatility of synthetic approaches in the quinoxaline family.

Molecular Structure Analysis

Structural and vibrational spectroscopic studies are crucial for understanding the molecular structure of quinoxaline derivatives. Single crystal X-ray diffraction, FTIR, and NMR spectral analysis, along with DFT computations, have been employed to investigate the structure of CPQE . Such studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidative coupling, bromination, aldol condensation, and substitution . The reactivity of these compounds can lead to the formation of novel structures, such as the unexpected deacetylative synthesis of 3-hydroxy quinoline . The dimerization of quinoxaline derivatives has also been reported, which is analogous to the formation of bibenzyls from nitrotoluenes in basic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the vibrational and electronic properties of 1-(3-methylthiophen-2-yl)ethanone were studied using DFT, revealing insights into the stability of the molecule and its hyperconjugative interactions . The presence of electron-donating groups and π-π conjugated segments can significantly affect the electronic properties and reactivity of these compounds .

Relevant Case Studies

While the provided papers do not include case studies on 1-(3-Methylquinoxalin-2-YL)ethanone, they do offer case studies on related compounds. For instance, the antibacterial activity of a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones was investigated, with several compounds showing potential antibacterial activity . These studies are relevant as they demonstrate the potential applications of quinoxaline derivatives in the development of new therapeutic agents.

Scientific Research Applications

Synthesis Methods

1-(3-Methylquinoxalin-2-yl)ethanone has been utilized in the synthesis of various quinoxaline derivatives. A comparative study demonstrated the use of both conventional heating and ultrasound-assisted methods for synthesizing chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone. The ultrasonic irradiation method provided shorter reaction times and higher yields compared to conventional heating methods (Abdula et al., 2018).

Antioxidant Activity

A study on novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, explored their antioxidant activity. The study included an examination of CT-DNA binding and molecular docking studies, suggesting potential as antioxidant and anti-diabetic agents (Murugavel et al., 2017).

Antifungal and Antibacterial Activities

Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed promising results against various bacterial and fungal strains, with notable activities observed for specific derivatives (Kumar & Vijayakumar, 2017).

Antituberculosis Activity

3-Heteroarylthioquinoline derivatives synthesized from 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone and similar compounds exhibited significant in vitro antituberculosis activity. Two compounds, in particular, demonstrated notable activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects on mouse fibroblast cells (Chitra et al., 2011).

Spectroscopic Analysis

1-(3-Methylquinoxalin-2-yl)ethanone has been studied for its vibrational and electronic properties using density functional theory (DFT). This research provided insights into the stability of the molecule, hyper conjugative interactions, and charge delocalization, which are significant for understanding the chemical behavior of the compound (Rao et al., 2018).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The future of “1-(3-Methylquinoxalin-2-YL)ethanone” and similar compounds lies in further exploring these sustainable protocols .

properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIXPWTFVBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496722
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylquinoxalin-2-YL)ethanone

CAS RN

22059-64-9
Record name 2-Acetyl-3-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GA Salman, H Mohammed, AM Abdula… - Al-Mustansiriyah J. Sci, 2017 - iasj.net
A series of ten chalcone-substituted quinoxalines (4a-e),(3a-e) starting from 1-(phenylquinoxalin-2-yl) ethanone and 1-(3-methylquinoxalin-2-yl) ethanone have been synthesized using …
Number of citations: 2 www.iasj.net
SH Meshram, T Ramesh, JB Nanubolu… - Chirality, 2019 - Wiley Online Library
Green chemistry comprises a new approach in the synthesis of biologically active compounds using biocatalysts, thus diminishing the hazards for human health and environmental …
Number of citations: 5 onlinelibrary.wiley.com
Y Koizumi, Y Tanaka, T Matsumura, Y Kadoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We have developed a new class of PDE10A inhibitor, a pyrazolo[1,5-a]pyrimidine derivative MT-3014 (1). A previous compound introduced was deprioritized due to concerns for E/Z-…
Number of citations: 11 www.sciencedirect.com
W Jiang, RC Beier, Z Wang, Y Wu… - Journal of agricultural …, 2013 - ACS Publications
Immunoassays contribute greatly to food safety. Yet there are no reported immunoassays that simultaneously detect MQCA and QCA, the marker residues for olaquindox and carbadox, …
Number of citations: 34 pubs.acs.org
S Sewpersad - 2018 - ukzn-dspace.ukzn.ac.za
This thesis focussed on the synthesis of three series of hybrid molecules, all related to the quinoline or quinoxaline scaffolds. These are (i) 2-(1H-benzo[d]imidazol-2-yl)quinolines, (ii) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
J Yan, Y Xu, F Zhuang, J Tian, G Zhang - Molecular diversity, 2016 - Springer
Simple and efficient synthetic procedures for the preparation of quinoxaline, pyrazine, pyridopyrazine, and benzoxazin-2-one derivatives were developed. The one-pot cascade process …
Number of citations: 13 link.springer.com
VSC de Andrade, MCS de Mattos - Synthesis, 2018 - thieme-connect.com
A simple and efficient one-pot protocol has been developed for the synthesis of thiazole derivatives from readily available starting materials. Tribromoisocyanuric acid was successfully …
Number of citations: 23 www.thieme-connect.com
F Xiao, C Liu, S Yuan, H Huang… - The Journal of Organic …, 2018 - ACS Publications
An efficient strategy for the preparation of allylic sulfones has been developed. In this protocol, readily available 2-methylquinolines or 2-methylbenzothiazoles, sodium sulfinates, and …
Number of citations: 39 pubs.acs.org
A Garia, P Chauhan, R Halder… - The Journal of Organic …, 2020 - ACS Publications
A unique lactonization of 2-methyl-3-acyl-4-phenylquinolines using PhIO as the oxidant and selectfluor as an additive is reported. The reaction occurs under ambient conditions through …
Number of citations: 7 pubs.acs.org
BSPA Kumar, B Madhav, KHV Reddy, YVD Nageswar - Tetrahedron letters, 2011 - Elsevier
A variety of quinoxalines were synthesized via tandem one-pot procedure for the first time in water medium. The key strategy was the in situ preparation of α-halo-β-keto esters by the …
Number of citations: 63 www.sciencedirect.com

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